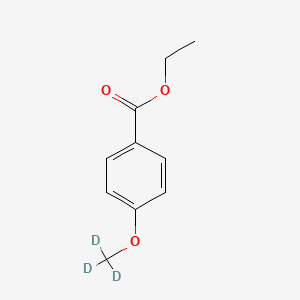

Ethyl 4-methoxybenzoate-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H12O3 |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

ethyl 4-(trideuteriomethoxy)benzoate |

InChI |

InChI=1S/C10H12O3/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3/i2D3 |

InChI Key |

FHUODBDRWMIBQP-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=O)OCC |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl 4-methoxybenzoate-d3 chemical properties

An In-depth Technical Guide on the Core Chemical Properties of Ethyl 4-methoxybenzoate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies related to this compound. Given that specific experimental data for the deuterated species is limited in publicly accessible literature, this document leverages the extensive information available for its non-deuterated isotopologue, Ethyl 4-methoxybenzoate (B1229959), to provide accurate estimations and expected analytical outcomes.

Core Chemical Properties

This compound is a deuterated form of Ethyl 4-methoxybenzoate, where the three hydrogen atoms on the methoxy (B1213986) group are replaced with deuterium (B1214612). This isotopic labeling is invaluable for tracer studies in drug metabolism and pharmacokinetics (DMPK), as it can be readily distinguished by mass spectrometry without significantly altering the biological activity of the molecule.[1]

Physicochemical Data

The primary difference between the deuterated and non-deuterated compound is its molecular weight. Other physical properties are expected to be nearly identical.

| Property | Ethyl 4-methoxybenzoate | This compound (Expected) | Source |

| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₉D₃O₃ | [2][3][4][5] |

| Molecular Weight | 180.20 g/mol | 183.22 g/mol | [2][3][6][7] |

| Appearance | Colorless to clear yellow liquid | Colorless to clear yellow liquid | [4][7][8] |

| Melting Point | 7-8 °C | 7-8 °C | [3][7][8][9][10] |

| Boiling Point | 263 °C (at 760 mmHg) | ~263 °C (at 760 mmHg) | [3][7][8][10] |

| Density | ~1.103 g/mL at 25 °C | ~1.103 g/mL at 25 °C | [3][7][8] |

| Refractive Index | ~1.524 (at 20 °C) | ~1.524 (at 20 °C) | [3][8][10] |

| Solubility | Slightly soluble in water; Soluble in organic solvents | Slightly soluble in water; Soluble in organic solvents | [2][9] |

| CAS Number | 94-30-4 | 27914-53-0 | [1][2][3] |

Synthesis and Experimental Protocols

The synthesis of this compound follows the same principles as its non-deuterated counterpart, typically through an acid-catalyzed esterification (Fischer esterification).

Proposed Synthetic Protocol: Fischer Esterification

This protocol describes the synthesis of this compound from 4-methoxy-d3-benzoic acid and ethanol (B145695).

Materials:

-

4-methoxy-d3-benzoic acid

-

Anhydrous Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

A mixture of 4-methoxy-d3-benzoic acid (1 equivalent) in anhydrous ethanol (20-fold excess) is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is carefully added to the mixture.

-

The reaction mixture is stirred and heated to reflux for approximately 8 hours.[11]

-

Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent (ethanol) is removed under reduced pressure (in vacuo).

-

The resulting residue is redissolved in Ethyl Acetate.

-

The organic layer is washed sequentially with saturated sodium bicarbonate solution and water.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification is achieved via flash chromatography on silica (B1680970) gel to afford the pure this compound.

Analytical Characterization

The primary methods for confirming the identity and purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight.

-

Ethyl 4-methoxybenzoate: The molecular ion peak [M]⁺ is observed at m/z = 180.08.[12]

-

This compound (Expected): The molecular ion peak [M]⁺ is expected at m/z = 183.10, which is three mass units higher due to the three deuterium atoms. The fragmentation pattern will also shift accordingly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

-

Ethyl 4-methoxybenzoate: A characteristic singlet peak appears at approximately δ 3.84 ppm, corresponding to the three protons of the methoxy group (-OCH₃).[12]

-

This compound (Expected): This singlet at ~3.84 ppm will be absent in the ¹H NMR spectrum, providing clear evidence of successful deuteration. The other proton signals (aromatic protons, ethyl group quartet and triplet) will remain.[12][13]

¹³C NMR Spectroscopy:

-

Ethyl 4-methoxybenzoate: The spectrum shows a peak for the methoxy carbon at approximately δ 55.30 ppm.[12]

-

This compound (Expected): The signal for the deuterated methoxy carbon (-OCD₃) will appear as a multiplet due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated signal.

Applications in Research and Development

The primary application of this compound is its use as an internal standard or tracer in metabolic and pharmacokinetic studies.

Role in Pharmacokinetic Studies

Stable isotope labeling is a critical tool in drug development. A deuterated compound like this compound can be co-administered with its non-deuterated counterpart. The two compounds are chemically identical in their biological behavior but can be distinguished by a mass spectrometer. This allows for precise quantification of the drug's absorption, distribution, metabolism, and excretion (ADME) profile by mitigating analytical variability.

Safety and Handling

The safety profile of this compound is expected to be similar to that of Ethyl 4-methoxybenzoate.

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

-

Storage: Keep the container tightly closed in a dry and cool place.[9]

-

Hazards: While the non-deuterated compound is not considered highly hazardous, standard laboratory safety precautions should be followed.[9] For related compounds, hazards such as skin irritation and respiratory irritation have been noted. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | CAS#:27914-53-0 | Chemsrc [chemsrc.com]

- 2. Ethyl anisate | C10H12O3 | CID 60979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. lookchem.com [lookchem.com]

- 5. Benzoic acid, 4-methoxy-, ethyl ester [webbook.nist.gov]

- 6. CID 56946103 | C10H12O3 | CID 56946103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methoxy Benzoic Acid Ethyl Ester | CAS 94-30-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. Ethyl 4-methoxybenzoate | 94-30-4 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. ethyl 3 - hydroxy - 4 - Methoxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. Ethyl 4-methoxybenzoate(94-30-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to Ethyl 4-methoxybenzoate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-methoxybenzoate-d3, a deuterated analog of Ethyl 4-methoxybenzoate (B1229959). This document is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information, including its chemical and physical properties, synthesis, analytical methods, and potential biological significance.

Introduction

Ethyl 4-methoxybenzoate is a naturally occurring compound found in various plants and is widely used as a flavoring and fragrance agent. Its deuterated form, this compound, serves as a valuable tool in various scientific applications, particularly as an internal standard in quantitative analysis by mass spectrometry. The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, allowing for accurate quantification in complex biological matrices while maintaining nearly identical chemical properties to the non-deuterated endogenous compound.

Physicochemical Properties

The physicochemical properties of this compound and its non-deuterated counterpart are summarized below. The data for the non-deuterated form is provided for comparison.

Table 1: General Properties

| Property | This compound | Ethyl 4-methoxybenzoate |

| CAS Number | 27914-53-0 | 94-30-4[1][2] |

| Molecular Formula | C₁₀H₉D₃O₃ | C₁₀H₁₂O₃[1][2] |

| Molecular Weight | 183.22 g/mol | 180.20 g/mol [1] |

| Synonyms | Ethyl p-(methoxy-d3)benzoate | Ethyl p-anisate, p-Anisic acid ethyl ester[1] |

Table 2: Physical and Chemical Data

| Property | Ethyl 4-methoxybenzoate (Non-deuterated) |

| Appearance | Colorless to pale yellow liquid |

| Odor | Sweet, fruity, anise-like |

| Melting Point | 7-8 °C[1] |

| Boiling Point | 263 °C (lit.)[1] |

| Density | 1.103 g/mL at 25 °C (lit.)[1] |

| Refractive Index (n20/D) | 1.524 (lit.)[1] |

| Solubility | Insoluble in water; soluble in organic solvents |

| Storage Temperature | Room Temperature, sealed in dry conditions[1] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the esterification of 4-(methoxy-d3)benzoic acid with ethanol (B145695). The deuterated starting material can be prepared from 4-hydroxybenzoic acid.

Materials:

-

4-hydroxybenzoic acid

-

Deuterated methyl iodide (CD₃I)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Protocol:

Step 1: Synthesis of 4-(methoxy-d3)benzoic acid

-

To a solution of 4-hydroxybenzoic acid in anhydrous DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add deuterated methyl iodide (CD₃I) dropwise to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Pour the reaction mixture into water and acidify with HCl (1M) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-(methoxy-d3)benzoic acid.

Step 2: Esterification to this compound

-

Suspend 4-(methoxy-d3)benzoic acid in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

Analytical Methods

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A standard GC-MS system.

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 250 °C at 10 °C/min.

-

Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used, monitoring the molecular ions of the analyte and the deuterated standard.

-

3.2.2. High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program:

-

Start with 30% B, hold for 1 minute.

-

Linearly increase to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum will be similar to the non-deuterated compound, but the singlet corresponding to the methoxy (B1213986) protons at ~3.8 ppm will be absent. The integration of the remaining peaks will be consistent with the ethyl and aromatic protons.

-

¹³C NMR: The spectrum will show a characteristic signal for the deuterated methoxy carbon, which will appear as a multiplet due to C-D coupling.

-

²H NMR: A single resonance will be observed for the deuterium atoms of the methoxy group.

Biological Significance and Applications

Methoxy-substituted benzoates have been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. The primary application of this compound is as an internal standard for the quantification of its non-deuterated analog in various biological and environmental samples.

Metabolic Pathway

In biological systems, 4-methoxybenzoate can undergo O-demethylation, a reaction catalyzed by enzymes such as 4-methoxybenzoate monooxygenase. This metabolic pathway is important for the detoxification and clearance of such compounds.

Conclusion

This compound is a crucial analytical tool for researchers in various scientific disciplines. This guide provides essential technical information to facilitate its synthesis, analysis, and application. The detailed protocols and data presented herein are intended to support the accurate and reliable use of this deuterated standard in demanding research and development settings.

References

An In-depth Technical Guide to Ethyl 4-methoxybenzoate-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-methoxybenzoate-d3, a deuterated analog of Ethyl 4-methoxybenzoate (B1229959). While specific experimental data for the deuterated form is not extensively available, this document compiles theoretical data, a proposed synthesis protocol, and the scientific context for its application in research and development, particularly in the pharmaceutical sciences.

Core Concepts: The Significance of Deuteration

Deuterated compounds are molecules where one or more hydrogen atoms (¹H) have been replaced by their heavier, stable isotope, deuterium (B1214612) (²H or D). This isotopic substitution does not alter the chemical properties of the molecule but can have a profound impact on its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-mediated metabolic reactions. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of using deuterated compounds in drug discovery to enhance pharmacokinetic profiles.[1] The strategic placement of deuterium can slow down drug metabolism, potentially leading to improved drug efficacy, reduced dosage frequency, and a better safety profile by minimizing the formation of toxic metabolites.[2][3]

Quantitative Data

The following table summarizes the key physicochemical properties of Ethyl 4-methoxybenzoate and its deuterated analog. It is important to note that the data for this compound are largely theoretical, as extensive experimental characterization is not publicly available.

| Property | Ethyl 4-methoxybenzoate | This compound | Data Source |

| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₉D₃O₃ | Calculated |

| Molecular Weight | 180.20 g/mol | 183.22 g/mol | [Calculated] |

| Exact Mass | 180.0786 g/mol | 183.0974 g/mol | [Calculated] |

| Melting Point | 7-8 °C | Not available | Experimental |

| Boiling Point | 263 °C (at 760 mmHg) | Not available | Experimental |

| Density | 1.103 g/mL (at 25 °C) | Not available | Experimental |

| Refractive Index | n20/D 1.524 | Not available | Experimental |

Proposed Experimental Protocols

The synthesis of this compound can be achieved in a two-step process, starting with the preparation of the deuterated precursor, 4-(methoxy-d3)benzoic acid.

Step 1: Synthesis of 4-(methoxy-d3)benzoic Acid

This procedure is adapted from known methods for methylation, such as the Williamson ether synthesis, using a deuterated methyl source.[4][5][6][7]

-

Materials:

-

Methyl 4-hydroxybenzoate (B8730719)

-

Deuterated methyl iodide (CD₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Hydrochloric acid (HCl)

-

-

Protocol:

-

To a solution of methyl 4-hydroxybenzoate in acetone, add potassium carbonate.

-

Stir the mixture at room temperature and add deuterated methyl iodide dropwise.

-

Continue stirring the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure to obtain crude methyl 4-(methoxy-d3)benzoate.

-

To the crude product, add a solution of sodium hydroxide in a mixture of methanol and water.

-

Reflux the mixture for 3 hours to hydrolyze the ester.

-

After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-(methoxy-d3)benzoic acid.[8]

-

Step 2: Synthesis of this compound (Fischer Esterification)

-

Materials:

-

4-(methoxy-d3)benzoic acid

-

Anhydrous ethanol (B145695)

-

Concentrated sulfuric acid (catalyst)

-

-

Protocol:

-

In a round-bottom flask, dissolve 4-(methoxy-d3)benzoic acid in an excess of anhydrous ethanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the excess ethanol by rotary evaporation.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

-

Visualizations

Caption: Proposed two-step synthesis of this compound.

Caption: Impact of deuteration on drug metabolism and clearance.

References

- 1. researchgate.net [researchgate.net]

- 2. Deuterated Compounds [simsonpharma.com]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cactus.utahtech.edu [cactus.utahtech.edu]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Ethyl 4-methoxybenzoate-d3

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-methoxybenzoate-d3, a deuterated analog of Ethyl 4-methoxybenzoate. This isotopically labeled compound is a valuable tool for researchers, scientists, and drug development professionals, particularly in pharmacokinetic studies and as an internal standard in mass spectrometry-based bioanalysis. This document outlines the synthetic pathway, detailed experimental protocols, and relevant quantitative data.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the introduction of the deuterated methyl group (CD3) onto a suitable precursor, followed by the esterification of the resulting carboxylic acid to yield the final product.

A common and efficient route starts from 4-hydroxybenzoic acid. The phenolic hydroxyl group is first methylated using a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I), to produce 4-(methoxy-d3)-benzoic acid. This intermediate is then subjected to Fischer esterification with ethanol (B145695) in the presence of an acid catalyst to afford this compound.

Experimental Protocols

Step 1: Synthesis of 4-(methoxy-d3)-benzoic acid

This procedure details the O-methylation of 4-hydroxybenzoic acid using iodomethane-d3.

Materials:

-

4-hydroxybenzoic acid

-

Iodomethane-d3 (CD3I)[1]

-

Potassium carbonate (K2CO3)

-

Acetone

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol (B129727) (MeOH)

-

Water (H2O)

-

Hydrochloric acid (HCl)

Procedure:

-

To a solution of 4-hydroxybenzoic acid in acetone, add potassium carbonate.

-

Stir the mixture at room temperature and add iodomethane-d3 dropwise.

-

Continue stirring the reaction mixture at room temperature for 48 hours.[2]

-

After the reaction is complete, filter the mixture and evaporate the solvent under reduced pressure.

-

To the resulting residue, add a solution of sodium hydroxide in a mixture of methanol and water.

-

Reflux the mixture for 3 hours to hydrolyze any ester that may have formed.[2]

-

After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain 4-(methoxy-d3)-benzoic acid.[2]

Step 2: Synthesis of this compound

This procedure describes the Fischer esterification of 4-(methoxy-d3)-benzoic acid.

Materials:

-

4-(methoxy-d3)-benzoic acid

-

Anhydrous ethanol (EtOH)

-

Concentrated sulfuric acid (H2SO4)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate (B1210297) (EtOAc)

Procedure:

-

Suspend 4-(methoxy-d3)-benzoic acid in anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain pure this compound.

Data Presentation

Table 1: Summary of Reactants and Products

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| 4-hydroxybenzoic acid | C7H6O3 | 138.12 | Starting Material |

| Iodomethane-d3 | CD3I | 144.96[1] | Deuterating Agent |

| 4-(methoxy-d3)-benzoic acid | C8H5D3O3 | 155.17 | Intermediate |

| Ethanol | C2H5OH | 46.07 | Reagent |

| This compound | C10H9D3O3 | 183.22 | Final Product |

Table 2: Typical Reaction Parameters and Yields

| Step | Key Reagents | Solvent | Reaction Time | Temperature | Typical Yield (%) | Isotopic Purity (%) |

| Synthesis of 4-(methoxy-d3)-benzoic acid | 4-hydroxybenzoic acid, CD3I, K2CO3 | Acetone | 48 hours[2] | Room Temperature | >90 | >99[3] |

| Synthesis of this compound | 4-(methoxy-d3)-benzoic acid, EtOH, H2SO4 | Ethanol | 4-8 hours | Reflux | 85-95 | >99 |

Visualizations

Caption: Synthetic pathway for this compound.

Caption: General experimental workflow for the synthesis.

References

Technical Guide: Ethyl 4-(methoxy-d3)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-(methoxy-d3)benzoate, a deuterated analog of Ethyl 4-methoxybenzoate (B1229959). This isotopically labeled compound is of significant interest for use as an internal standard in quantitative analytical studies, particularly in mass spectrometry-based assays for pharmacokinetics and metabolic profiling. Deuteration at the methoxy (B1213986) position offers a stable isotopic signature with minimal impact on the compound's chemical properties.

Structural Information

Ethyl 4-(methoxy-d3)benzoate is a derivative of Ethyl 4-methoxybenzoate where the three hydrogen atoms of the methoxy group are replaced with deuterium (B1214612) atoms.

-

Compound Name: Ethyl 4-(methoxy-d3)benzoate

-

Synonyms: Ethyl p-(trideuteromethoxy)benzoate[1]

-

CAS Number: 27914-53-0

-

Molecular Formula: C₁₀H₉D₃O₃[1]

-

Chemical Structure:

(Image generated for illustrative purposes)

Physicochemical and Spectroscopic Data

The inclusion of three deuterium atoms results in a predictable increase in the molecular weight of the compound. The following tables summarize the key quantitative data for Ethyl 4-(methoxy-d3)benzoate and its non-deuterated analog for comparison.

Table 1: Physicochemical Properties

| Property | Ethyl 4-methoxybenzoate | Ethyl 4-(methoxy-d3)benzoate |

| CAS Number | 94-30-4[2][3] | 27914-53-0[1] |

| Molecular Formula | C₁₀H₁₂O₃[2][3] | C₁₀H₉D₃O₃[1] |

| Molecular Weight | 180.20 g/mol [2][3] | 183.22 g/mol [1] |

| Exact Mass | 180.0786 g/mol [4] | 183.0970 g/mol |

| Melting Point | 7-8 °C[5] | Not available |

| Boiling Point | 263 °C (at 760 mmHg)[4] | Not available |

| Density | 1.103 g/mL at 25 °C[4] | Not available |

Table 2: Spectroscopic Data Comparison

| Spectroscopic Data | Ethyl 4-methoxybenzoate (Non-deuterated) | Ethyl 4-(methoxy-d3)benzoate (Deuterated) - Expected |

| ¹H NMR | Singlet at ~3.84 ppm (3H, -OCH₃)[4]. Quartet at ~4.34 ppm (2H, -OCH₂CH₃). Triplet at ~1.38 ppm (3H, -OCH₂CH₃). Two doublets in the aromatic region (~6.91 and 8.00 ppm, 4H total)[4]. | The singlet at ~3.84 ppm will be absent. Other signals (ethyl group and aromatic protons) will remain unchanged. |

| ¹³C NMR | Signal at ~55.3 ppm (-OCH₃)[4]. Other signals for the ethyl group, aromatic carbons, and carbonyl carbon are present. | The signal for the deuterated methoxy carbon (-OCD₃) will appear as a multiplet (due to C-D coupling) with a lower intensity compared to its protonated counterpart. Other signals will be largely unaffected. |

| Mass Spec. (EI-MS) | Molecular Ion (M⁺) at m/z 180[4]. Major fragment ion at m/z 135 ([M-OC₂H₅]⁺). | Molecular Ion (M⁺) at m/z 183. Major fragment ion at m/z 138 ([M-OC₂H₅]⁺). |

Experimental Protocols

The synthesis of Ethyl 4-(methoxy-d3)benzoate can be achieved in a two-step process starting from Ethyl 4-hydroxybenzoate (B8730719).

Synthesis of 4-(methoxy-d3)benzoic acid (Intermediate)

This protocol is adapted from the synthesis of a similar deuterated benzoic acid.[2]

-

Objective: To introduce the trideuteromethoxy group onto a benzoic acid precursor.

-

Materials:

-

Methyl 4-hydroxybenzoate

-

Deuterated methyl iodide (CD₃I)

-

Potassium carbonate (K₂CO₃)

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol (B129727) (MeOH)

-

Hydrochloric acid (HCl)

-

Water (H₂O)

-

-

Procedure:

-

Methylation: To a solution of Methyl 4-hydroxybenzoate in acetone, add anhydrous potassium carbonate. Stir the mixture and add deuterated methyl iodide (CD₃I). Allow the reaction to stir at room temperature for 48 hours.

-

Work-up 1: Filter the reaction mixture to remove the potassium carbonate. Evaporate the acetone under reduced pressure to yield crude Methyl 4-(methoxy-d3)benzoate.

-

Hydrolysis: Dissolve the crude product in a mixture of methanol and water. Add sodium hydroxide and reflux the mixture for 3 hours to hydrolyze the ester.

-

Work-up 2: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 4-(methoxy-d3)benzoic acid.

-

Synthesis of Ethyl 4-(methoxy-d3)benzoate (Final Product)

This procedure utilizes a standard Fischer esterification method.

-

Objective: To esterify the deuterated benzoic acid intermediate to obtain the final product.

-

Materials:

-

4-(methoxy-d3)benzoic acid

-

Anhydrous ethanol (B145695) (C₂H₅OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

-

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(methoxy-d3)benzoic acid in an excess of anhydrous ethanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator. Dilute the residue with water and extract the product with an organic solvent like ethyl acetate.

-

Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica (B1680970) gel if necessary.

-

Visualization of Experimental Workflow

The primary application of Ethyl 4-(methoxy-d3)benzoate is as an internal standard for quantification of the non-deuterated analyte in complex matrices. The following diagram illustrates this workflow.

Caption: Workflow for using Ethyl 4-(methoxy-d3)benzoate as an internal standard in LC-MS/MS bioanalysis.

References

An In-depth Technical Guide to Deuterium-Labeled Ethyl 4-Methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterium-labeled ethyl 4-methoxybenzoate (B1229959), a valuable tool in metabolic and pharmacokinetic research. By strategically incorporating deuterium (B1214612), a stable isotope of hydrogen, into the ethyl 4-methoxybenzoate structure, researchers can unlock deeper insights into its metabolic fate, quantify its presence with high precision, and potentially modulate its pharmacokinetic properties. This document details the synthesis, analytical characterization, and applications of this labeled compound, offering both theoretical grounding and practical methodologies.

Core Concepts and Physicochemical Properties

Deuterium labeling involves the substitution of protium (B1232500) (¹H) with deuterium (²H or D) atoms in a molecule. This substitution imparts a subtle but significant change in mass, which is readily detectable by mass spectrometry, making deuterated compounds excellent internal standards for quantitative analysis.[1] Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect," where the rate of metabolic reactions involving the cleavage of a C-D bond is slowed compared to a C-H bond.[2] This phenomenon can be leveraged to alter the pharmacokinetic profile of a drug, potentially leading to a longer half-life and reduced formation of toxic metabolites.[3][4]

The most common deuterated form of ethyl 4-methoxybenzoate is Ethyl 4-methoxybenzoate-d3 , where the three hydrogen atoms of the methoxy (B1213986) group are replaced with deuterium.

Physicochemical Data

The following tables summarize the key physicochemical properties of both the non-labeled and deuterium-labeled ethyl 4-methoxybenzoate.

| Property | Ethyl 4-methoxybenzoate | This compound |

| Synonyms | Ethyl p-anisate, 4-Methoxybenzoic acid ethyl ester | Ethyl p-(methoxy-d3)benzoate, p-Anisic acid-d3 ethyl ester |

| CAS Number | 94-30-4 | 27914-53-0 |

| Molecular Formula | C₁₀H₁₂O₃ | C₁₀H₉D₃O₃ |

| Molecular Weight | 180.20 g/mol | 183.22 g/mol |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 263 °C | - |

| Melting Point | 7-8 °C | - |

| Density | 1.103 g/mL at 25 °C | - |

| Solubility | Insoluble in water; soluble in organic solvents and oils.[5] | - |

Synthesis of Deuterium-Labeled Ethyl 4-Methoxybenzoate

The synthesis of this compound can be achieved through a standard esterification reaction, utilizing a deuterated starting material. The most direct approach involves the esterification of 4-methoxybenzoic acid with a deuterated version of ethanol (B145695) or, more commonly, the esterification of deuterated 4-methoxybenzoic acid with non-deuterated ethanol.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Esterification

This protocol is adapted from the general synthesis of ethyl esters of benzoic acid derivatives.[5]

Materials:

-

4-(Methoxy-d3)benzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask, dissolve 4-(methoxy-d3)benzoic acid in an excess of anhydrous ethanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-(methoxy-d3)benzoate.

-

The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Analytical Characterization and Quality Control

The identity and isotopic purity of the synthesized this compound must be rigorously confirmed. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Isotopic Purity Assessment

Caption: Workflow for isotopic purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the ¹H NMR spectrum of this compound, the characteristic singlet for the methoxy protons (around 3.8 ppm) will be absent or significantly diminished, confirming the incorporation of deuterium at this position. The other proton signals (aromatic protons and the ethyl group protons) should remain unchanged.

-

¹³C NMR: The ¹³C NMR spectrum will show a characteristic triplet for the deuterated methoxy carbon due to coupling with deuterium (I=1). The chemical shift of this carbon will also be slightly upfield compared to the non-deuterated analog.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the level of deuterium incorporation.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Oven Program: A temperature gradient suitable for the elution of ethyl 4-methoxybenzoate (e.g., starting at 100°C and ramping to 250°C).

-

MS Detection: Electron ionization (EI) mode.

The mass spectrum of the non-deuterated ethyl 4-methoxybenzoate shows a molecular ion peak (M⁺) at m/z 180.[6] For this compound, the molecular ion peak is expected at m/z 183. The relative intensities of the peaks at m/z 180, 181, 182, and 183 can be used to calculate the isotopic distribution and the percentage of deuterium incorporation.

Expected Mass Spectrometry Data

| Compound | Expected Molecular Ion (M⁺) | Key Fragmentation Ions (Non-deuterated) | Expected Key Fragmentation Ions (d3-labeled) |

| Ethyl 4-methoxybenzoate | 180 | 151, 135, 107, 77 | 151, 138, 110, 77 |

| This compound | 183 | - | - |

Applications in Metabolic and Pharmacokinetic Studies

Deuterium-labeled ethyl 4-methoxybenzoate is a powerful tool for elucidating metabolic pathways and quantifying the compound in biological matrices.

Elucidation of Metabolic Pathways

By administering a mixture of deuterated and non-deuterated ethyl 4-methoxybenzoate to an in vitro (e.g., liver microsomes) or in vivo system, researchers can identify metabolites by looking for characteristic "doublets" of peaks in the mass spectrum, separated by the mass difference corresponding to the number of deuterium atoms.

Potential Metabolic Pathways of Ethyl 4-Methoxybenzoate:

Caption: Potential metabolic pathways of ethyl 4-methoxybenzoate.

Use as an Internal Standard in Pharmacokinetic Studies

Due to its similar chemical and physical properties to the non-labeled compound and its distinct mass, this compound is an ideal internal standard for quantitative analysis by LC-MS/MS.

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.

Pharmacokinetic Data (Hypothetical Comparison)

The following table presents hypothetical pharmacokinetic data to illustrate the potential impact of deuteration on the metabolic clearance of a compound where O-demethylation is a primary metabolic pathway.

| Parameter | Ethyl 4-methoxybenzoate | This compound |

| Half-life (t½) | 2 hours | 3.5 hours |

| Clearance (CL) | 10 L/hr/kg | 5.7 L/hr/kg |

| AUC | 100 nghr/mL | 175 nghr/mL |

Conclusion

Deuterium-labeled ethyl 4-methoxybenzoate is a versatile and powerful tool for researchers in drug discovery and development. Its use as an internal standard ensures accurate quantification in complex biological matrices, while the kinetic isotope effect can be exploited to probe metabolic pathways and potentially enhance the pharmacokinetic properties of parent molecules. The methodologies outlined in this guide provide a solid foundation for the synthesis, characterization, and application of this valuable research compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 4-methoxybenzoate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-methoxybenzoate (B1229959), tailored for researchers, scientists, and professionals in drug development. It includes a detailed breakdown of spectral data, experimental protocols, and a visual representation of the molecular structure with proton assignments.

Data Presentation

The ¹H NMR spectrum of Ethyl 4-methoxybenzoate exhibits four distinct signals, corresponding to the four unique proton environments in the molecule. The quantitative data, including chemical shifts (δ), multiplicities, coupling constants (J), and integration values, are summarized in the table below. These values are consistent with data acquired in a chloroform-d (B32938) (CDCl₃) solvent.[1][2]

| Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| Ha | ~8.01 | Doublet (d) | ~8.8 | 2H |

| Hb | ~6.92 | Doublet (d) | ~8.8 | 2H |

| Hc | ~4.36 | Quartet (q) | ~7.3 | 2H |

| Hd | ~1.39 | Triplet (t) | ~7.2 | 3H |

| He | ~3.85 | Singlet (s) | N/A | 3H |

Molecular Structure and Proton Assignments

The structure of Ethyl 4-methoxybenzoate and the assignment of its proton signals are illustrated in the diagram below. The aromatic protons (Ha and Hb) are in a para-substituted pattern, leading to two distinct doublet signals. The ethyl group protons (Hc and Hd) show the characteristic quartet and triplet pattern due to their coupling. The methoxy (B1213986) protons (He) appear as a singlet as they have no adjacent protons to couple with.

Experimental Protocols

The following is a representative experimental protocol for acquiring the ¹H NMR spectrum of Ethyl 4-methoxybenzoate.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity Ethyl 4-methoxybenzoate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

The spectrum is typically acquired on a 300 MHz or 400 MHz NMR spectrometer.[2]

-

Before inserting the sample, ensure the spectrometer is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

-

Insert the sample into the spectrometer probe.

-

Set the following acquisition parameters (typical values for a 400 MHz spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Receiver Gain (RG): Set automatically or adjusted manually to avoid signal clipping.

-

Acquisition Time (AQ): Approximately 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 0 to 12 ppm.

-

Temperature: 298 K (25 °C).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the peak multiplicities and measure the coupling constants.

This comprehensive guide provides the necessary data and protocols for the understanding and replication of the ¹H NMR analysis of Ethyl 4-methoxybenzoate, serving as a valuable resource for professionals in the field.

References

Mass Spectrum Analysis of Ethyl 4-methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrum of Ethyl 4-methoxybenzoate (B1229959), a compound of interest in various chemical and pharmaceutical research fields. This document outlines the characteristic fragmentation patterns observed under Electron Ionization (EI) mass spectrometry, presents quantitative data in a clear tabular format, details a standard experimental protocol for analysis, and illustrates the primary fragmentation pathway using a Graphviz diagram.

Mass Spectral Data

The mass spectrum of Ethyl 4-methoxybenzoate is characterized by a distinct fragmentation pattern that provides significant structural information. The molecular ion and key fragment ions are summarized in Table 1. The data presented is a compilation from various spectral databases.[1][2][3]

| m/z | Relative Abundance (%) | Ion Structure/Fragment Lost |

| 180 | 17.01 - 26.81 | [M]+• (Molecular Ion) |

| 152 | 16.63 - 19.36 | [M - CO]+• or [M - C2H4]+• |

| 135 | 99.99 (Base Peak) | [M - OC2H5]+ |

| 107 | 13.97 | [C7H7O]+ |

| 92 | 13.15 | [C6H4O]+• |

| 77 | 14.45 - 20.06 | [C6H5]+ |

Table 1: Key mass spectral data for Ethyl 4-methoxybenzoate.

Fragmentation Pathway

The fragmentation of Ethyl 4-methoxybenzoate under Electron Ionization (EI) follows a series of characteristic steps. The process begins with the ionization of the molecule to form the molecular ion (m/z 180). The most favorable fragmentation pathway involves the loss of an ethoxy radical (•OC2H5) to form the highly stable p-methoxybenzoyl cation (m/z 135), which is observed as the base peak.[2][4] Other significant fragmentations include the loss of carbon monoxide (CO) or ethylene (B1197577) (C2H4) from the molecular ion, and subsequent fragmentations of the resulting ions.

Figure 1: Fragmentation pathway of Ethyl 4-methoxybenzoate.

Experimental Protocol

The following protocol describes a standard method for the analysis of Ethyl 4-methoxybenzoate using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source. This method is suitable for the separation and identification of the compound from a mixture.[5][6]

3.1. Sample Preparation

-

Solvent Selection: Prepare a solution of Ethyl 4-methoxybenzoate in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Concentration: A typical concentration for GC-MS analysis is approximately 1 mg/mL.

-

Filtration: If necessary, filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

3.2. Gas Chromatography (GC) Conditions

-

GC System: Agilent 8890 GC or equivalent.

-

Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5ms or equivalent, is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0 - 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3.3. Mass Spectrometry (MS) Conditions

-

MS System: Agilent 7000D TQ MS or equivalent.

-

Ionization Mode: Electron Ionization (EI).[7]

-

Electron Energy: 70 eV.[7]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 450.

-

Solvent Delay: 3 - 5 minutes (to prevent filament damage from the solvent).

-

Data Acquisition: Acquire data in full scan mode.

3.4. Data Analysis

-

Total Ion Chromatogram (TIC): Identify the peak corresponding to Ethyl 4-methoxybenzoate in the TIC.

-

Mass Spectrum: Extract the mass spectrum for the identified peak.

-

Library Search: Compare the acquired mass spectrum against a reference library (e.g., NIST) for confirmation.

-

Fragmentation Analysis: Interpret the fragmentation pattern to confirm the structure of the compound.

Logical Workflow for Mass Spectrum Analysis

The logical workflow for analyzing a compound like Ethyl 4-methoxybenzoate using GC-MS involves a series of sequential steps from sample introduction to final data interpretation.

Figure 2: General workflow for GC-MS analysis.

References

- 1. Ethyl 4-methoxybenzoate(94-30-4) MS spectrum [chemicalbook.com]

- 2. Ethyl anisate | C10H12O3 | CID 60979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 4-methoxy-, ethyl ester [webbook.nist.gov]

- 4. pharmacy180.com [pharmacy180.com]

- 5. benchchem.com [benchchem.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

The Gold Standard of Quantification: An In-Depth Technical Guide to Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within the realms of pharmaceutical development, clinical research, and environmental analysis, the demand for the highest fidelity in quantitative measurements is non-negotiable. This technical guide provides a comprehensive exploration of deuterated internal standards, the cornerstone of high-precision quantification in mass spectrometry-based assays. Herein, we delve into the fundamental principles, comparative performance data, and detailed experimental protocols to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement these critical analytical tools.

Core Principles of Deuterated Internal Standards

In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is indispensable for correcting analytical variability.[1] A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte of interest, where one or more hydrogen atoms have been replaced by deuterium (B1214612) (²H or D).[2] This subtle alteration in mass allows the mass spectrometer to distinguish the internal standard from the analyte, while their nearly identical physicochemical properties ensure they behave almost identically throughout the entire analytical workflow.[3]

By introducing a known amount of the deuterated standard at the earliest stage of sample preparation, it acts as a perfect surrogate for the analyte.[4] Any loss of the analyte during extraction, derivatization, or due to instrument fluctuations is mirrored by a proportional loss of the deuterated standard.[5] Consequently, the ratio of the analyte's signal to that of the internal standard remains constant, leading to a significant improvement in the accuracy and precision of the final measurement.[6] This principle is the foundation of isotope dilution mass spectrometry (IDMS), the gold standard for quantitative bioanalysis.[7]

The primary advantages of using deuterated internal standards include:

-

Correction for Matrix Effects: They co-elute with the analyte, experiencing the same ion suppression or enhancement from complex biological or environmental matrices.[2]

-

Compensation for Sample Loss: They account for losses during sample preparation steps like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE).[5]

-

Mitigation of Instrumental Variability: They normalize for fluctuations in injection volume and mass spectrometer response.[5]

However, it is crucial to be aware of potential limitations:

-

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can sometimes lead to a slight difference in chromatographic retention time, with the deuterated compound eluting slightly earlier.[8] If this separation is significant, the analyte and internal standard may experience different matrix effects.[8]

-

Isotopic Purity: The presence of unlabeled analyte in the internal standard solution can lead to an overestimation of the analyte's concentration. High isotopic enrichment (ideally ≥98%) is critical.

-

Stability of Deuterium Labels: Deuterium atoms should be placed in stable positions within the molecule to avoid hydrogen-deuterium exchange with the solvent or matrix components.[9]

Data Presentation: Quantitative Performance

The empirical data consistently demonstrates the superiority of deuterated internal standards over structural analogs or methods without an internal standard. The following tables summarize the comparative performance in terms of precision and accuracy from various studies.

Table 1: Comparison of Inter-patient Assay Precision for Sirolimus in Whole Blood [8]

| Internal Standard Type | Analyte Concentration | Inter-patient Imprecision (CV%) |

| Deuterated Sirolimus (SIR-d3) | Low | 2.7% |

| Deuterated Sirolimus (SIR-d3) | Medium | 3.5% |

| Deuterated Sirolimus (SIR-d3) | High | 5.7% |

| Structural Analog (DMR) | Low | 7.6% |

| Structural Analog (DMR) | Medium | 8.9% |

| Structural Analog (DMR) | High | 9.7% |

Table 2: Comparative Performance for Analyte Quantification in Human Plasma [1]

| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard |

| Precision (%CV) | ||

| Intra-Assay | < 5% | < 10% |

| Inter-Assay | < 6% | < 12% |

| Accuracy (% Bias) | ||

| Low QC | ± 3% | ± 8% |

| Medium QC | ± 2% | ± 6% |

| High QC | ± 4% | ± 9% |

| Matrix Effect (%CV) | < 4% | < 15% |

| Recovery (%CV) | < 5% | < 18% |

Table 3: Performance of Deuterated Internal Standards in Various Applications [10]

| Analyte | Matrix | Internal Standard | Recovery (%) | Matrix Effect (%) |

| Testosterone | Serum | Testosterone-d3 | 98.5 ± 4.2 | 97.1 ± 3.8 |

| Bisphenol A | Urine | Bisphenol A-d16 | 95.2 ± 6.1 | 99.3 ± 5.4 |

| Atrazine | Water | Atrazine-d5 | 99.1 ± 3.5* | Not Applicable |

*The use of a stable isotope-labeled internal standard corrects for the interindividual variability in recovery; therefore, a range is not the primary measure of performance. The accuracy of the measurement is the key indicator.[8]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable quantitative results. The following sections provide detailed methodologies for common sample preparation techniques incorporating deuterated internal standards.

Protein Precipitation for Bioanalysis

This protocol is a rapid and straightforward method for removing the majority of proteins from a biological sample like plasma or serum.

Materials:

-

Biological sample (e.g., human plasma)

-

Deuterated internal standard working solution

-

Precipitation solvent (e.g., acetonitrile (B52724) or methanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Methodology:

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.

-

Internal Standard Spiking: Add 20 µL of the deuterated internal standard working solution to the sample.

-

Vortexing: Briefly vortex the tube to ensure thorough mixing.

-

Precipitation: Add 400 µL of ice-cold acetonitrile to the tube to precipitate the proteins.

-

Vortexing: Vortex the mixture vigorously for 30 seconds.

-

Incubation: Incubate the samples at 4°C for 30 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or an autosampler vial for LC-MS analysis.

Solid-Phase Extraction (SPE) for Cleaner Samples

SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte of interest.

Materials:

-

SPE cartridge (e.g., C18 reversed-phase)

-

Biological sample (pre-treated if necessary)

-

Deuterated internal standard working solution

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., 5% methanol (B129727) in water)

-

Elution solvent (e.g., acetonitrile or methanol)

-

SPE manifold

-

Nitrogen evaporator

Methodology:

-

Sample Preparation: In a separate tube, spike the biological sample with the deuterated internal standard working solution.

-

Conditioning: Condition the SPE cartridge by passing 1-2 column volumes of methanol through it.

-

Equilibration: Equilibrate the cartridge by passing 1-2 column volumes of water or a suitable buffer through it. Do not allow the sorbent bed to dry.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 0.5–1 mL/min).

-

Washing: Wash the cartridge with 1-2 column volumes of the wash solvent to remove interfering substances.

-

Drying: Dry the SPE cartridge under vacuum or with nitrogen for a few minutes.

-

Elution: Elute the analyte and internal standard with 1-2 column volumes of the elution solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the LC-MS mobile phase.

QuEChERS for Food and Environmental Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the analysis of pesticide residues in food matrices.

Materials:

-

Homogenized food sample (e.g., fruit or vegetable puree)

-

Deuterated internal standard solution

-

Acetonitrile

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)

-

Dispersive SPE (dSPE) sorbent (e.g., PSA, C18)

-

Centrifuge tubes (50 mL and 2 mL)

-

Vortex mixer

-

Centrifuge

Methodology:

-

Sample Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard and Solvent Addition: Add 10-15 mL of acetonitrile and the deuterated internal standard solution to the sample.

-

Salting Out: Add the QuEChERS extraction salts to the tube.

-

Extraction: Shake the tube vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at 4,000 rpm for 5 minutes.

-

dSPE Cleanup: Take an aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the dSPE sorbent.

-

Vortexing and Centrifugation: Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

-

Final Extract: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in the application of deuterated internal standards.

Conclusion

Deuterated internal standards are an indispensable tool in modern analytical chemistry, providing a robust and reliable means to achieve high-quality quantitative data. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological and environmental matrices. While their implementation requires careful consideration of potential limitations and thorough method validation, the benefits in terms of data accuracy, precision, and regulatory acceptance are unparalleled. For researchers, scientists, and drug development professionals, a comprehensive understanding and proficient application of deuterated internal standards are critical for ensuring the integrity and success of their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 4-methoxybenzoate-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative analytical chemistry, particularly in chromatography and mass spectrometry, the use of an internal standard is crucial for achieving accurate and precise results. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector. Isotopically labeled compounds, such as deuterated standards, are considered the gold standard for internal standards in mass spectrometry-based assays due to their near-identical chemical properties and chromatographic behavior to the unlabeled analyte.

This document provides detailed application notes and protocols for the use of Ethyl 4-methoxybenzoate-d3 as an internal standard for the quantification of Ethyl 4-methoxybenzoate (B1229959). Ethyl 4-methoxybenzoate is a compound used in the flavor and fragrance industry and may be a target analyte in various research and quality control settings.

Physicochemical Properties of Ethyl 4-methoxybenzoate

A thorough understanding of the analyte's properties is essential for developing a robust analytical method.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.2 g/mol | [1] |

| CAS Number | 94-30-4 | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | 7-8 °C | [1][2] |

| Boiling Point | 263 °C (at 760 mmHg) | [2] |

| Density | 1.103 g/mL at 25 °C | [1][2] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol and ether. | [3] |

Note: The properties of this compound are expected to be nearly identical to the unlabeled compound, with a slight increase in molecular weight due to the deuterium (B1214612) atoms.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of a deuterated internal standard like this compound relies on the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the isotopically labeled standard is added to the sample at the beginning of the sample preparation process. The standard and the analyte will behave almost identically during extraction, derivatization, and chromatography.

In the mass spectrometer, the analyte and the internal standard are detected at different mass-to-charge ratios (m/z) due to the mass difference imparted by the deuterium atoms. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio will remain constant even if there are variations in sample recovery or instrument response.[4]

Experimental Protocols

The following protocols are provided as a general guideline. Specific parameters should be optimized and validated for your particular application and instrumentation.

Preparation of Stock and Working Solutions

a. Analyte Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of Ethyl 4-methoxybenzoate.

-

Dissolve in a suitable solvent (e.g., methanol, acetonitrile) in a 10 mL volumetric flask.

-

Bring to volume with the solvent and mix thoroughly.

b. Internal Standard Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in the same solvent as the analyte in a 1 mL volumetric flask.

-

Bring to volume and mix thoroughly.

c. Working Standard Solutions for Calibration Curve:

-

Prepare a series of working standard solutions by serially diluting the analyte stock solution with the solvent.

-

The concentration range of the calibration curve should encompass the expected concentration of the analyte in the samples.

d. Internal Standard Spiking Solution:

-

Prepare a working solution of this compound at a concentration that provides a stable and appropriate signal intensity in the mass spectrometer. A typical concentration might be 100 ng/mL.

Sample Preparation (Protein Precipitation for Biological Samples)

This protocol is a general example for plasma or serum samples.

-

Aliquoting: To 100 µL of each sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard spiking solution.[4]

-

Vortexing: Briefly vortex the tubes to ensure thorough mixing.

-

Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate the proteins.[4]

-

Vortexing: Vortex the tubes for 20-30 seconds.

-

Centrifugation: Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for LC-MS/MS analysis.

Experimental Workflow

Caption: A typical workflow for quantitative analysis using an internal standard.

LC-MS/MS Method Parameters (Illustrative Example)

The following are example starting parameters that should be optimized.

a. Liquid Chromatography (LC):

| Parameter | Example Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

b. Mass Spectrometry (MS/MS):

| Parameter | Example Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | To be determined by direct infusion of Ethyl 4-methoxybenzoate |

| MRM Transition (IS) | To be determined by direct infusion of this compound (precursor ion will be M+3) |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100 ms |

Data Analysis and Quantification

The concentration of Ethyl 4-methoxybenzoate in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the working standards. The concentration of the analyte in the unknown samples is then interpolated from this calibration curve.

Advantages of Using this compound as an Internal Standard

The use of a deuterated internal standard like this compound offers several key advantages that lead to more reliable and accurate quantitative data.

Logical Relationship of Advantages

Caption: Advantages of using a deuterated internal standard.

Quantitative Data Summary

The following table illustrates the expected improvement in data quality when using a deuterated internal standard compared to a structural analog or no internal standard. The data presented here is representative and based on typical performance improvements observed in quantitative LC-MS/MS assays.[4]

| Method | Analyte Concentration (ng/mL) | Measured Mean (ng/mL) | % Accuracy | % RSD (Precision) |

| No Internal Standard | 10 | 8.5 | 85% | 15% |

| 100 | 115 | 115% | 12% | |

| 500 | 450 | 90% | 10% | |

| Structural Analog IS | 10 | 9.2 | 92% | 8% |

| 100 | 108 | 108% | 6% | |

| 500 | 480 | 96% | 5% | |

| This compound | 10 | 9.9 | 99% | < 5% |

| 100 | 102 | 102% | < 3% | |

| 500 | 498 | 99.6% | < 2% |

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of Ethyl 4-methoxybenzoate by LC-MS/MS. The near-identical chemical and physical properties of the deuterated standard to the analyte ensure that it effectively compensates for variations throughout the analytical process, leading to improved accuracy, precision, and overall data quality. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this gold-standard approach in their analytical workflows. It is essential to perform thorough method development and validation to ensure the suitability of this internal standard for any specific application.

References

Application Note: High-Throughput Quantification of Ethyl 4-methoxybenzoate in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ethyl 4-methoxybenzoate (B1229959) in human plasma. The method utilizes Ethyl 4-methoxybenzoate-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[1] The protocol described herein is suitable for high-throughput pharmacokinetic studies and routine drug monitoring in a regulated bioanalytical environment.

Introduction

Ethyl 4-methoxybenzoate is an organic compound with applications in the fragrance and flavor industries and serves as a potential building block in pharmaceutical synthesis.[2] Accurate and reliable quantification of this analyte in biological matrices is crucial for understanding its pharmacokinetic profile and potential metabolic fate. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy in LC-MS/MS bioanalysis to mitigate matrix-induced ion suppression or enhancement, thereby improving the accuracy and precision of the results.[3] This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of Ethyl 4-methoxybenzoate.

Experimental Workflow

Caption: General workflow for the LC-MS/MS analysis of Ethyl 4-methoxybenzoate.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol outlines a protein precipitation method for the extraction of Ethyl 4-methoxybenzoate from human plasma.

Materials:

-

Human plasma samples

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Ethyl 4-methoxybenzoate analytical standard

-

This compound (Internal Standard)

-

Microcentrifuge tubes (1.5 mL)

Procedure:

-

Prepare a stock solution of Ethyl 4-methoxybenzoate (1 mg/mL) in methanol.

-

Prepare a working internal standard (IS) solution of this compound (100 ng/mL) in 50:50 acetonitrile/water.

-

Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL IS solution to the plasma and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the clear supernatant to a clean tube or a 96-well plate.

-

Dilute the supernatant with 200 µL of water prior to injection into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC):

-

System: Agilent 1290 Infinity II or equivalent UHPLC system.[4]

-

Column: Ascentis® Express C18, 2.7 µm, 2.1 x 50 mm.[5]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient:

-

Start at 10% B, hold for 0.5 min.

-

Linear ramp to 95% B over 3.0 min.

-

Hold at 95% B for 1.0 min.

-

Return to 10% B in 0.1 min.

-

Equilibrate for 1.4 min.

-

Total Run Time: 6.0 min.

-

Mass Spectrometry (MS):

-

System: Sciex API 4000 Triple Quadrupole or equivalent.[6]

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.

-

Ion Source Gas 1 (Nebulizer): 50 psi.

-

Ion Source Gas 2 (Turbo): 60 psi.

-

Curtain Gas: 35 psi.

-

Collision Gas (CAD): 8 psi.

-

IonSpray Voltage: 5500 V.

-

Temperature: 550°C.

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | DP (V) | EP (V) | CE (V) | CXP (V) |

| Ethyl 4-methoxybenzoate | 181.1 | 135.1 | 150 | 60 | 10 | 15 | 12 |

| Ethyl 4-methoxybenzoate | 181.1 | 107.1 | 150 | 60 | 10 | 25 | 8 |

| This compound | 184.1 | 138.1 | 150 | 60 | 10 | 15 | 12 |

Data Presentation

Quantitative Performance

The method was validated over a concentration range of 1 to 1000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Table 1: Calibration Curve Summary

| Analyte | Calibration Range (ng/mL) | Regression Model | r² |

| Ethyl 4-methoxybenzoate | 1 - 1000 | Linear, 1/x² weighting | >0.995 |

Table 2: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | 8.5 | 9.2 | -3.1 | -1.5 |

| Low | 3 | 6.2 | 7.5 | 2.5 | 3.8 |

| Mid | 100 | 4.1 | 5.3 | 1.8 | 2.1 |

| High | 800 | 3.5 | 4.8 | -0.5 | 0.9 |

Analyte Fragmentation Pathway

The primary fragmentation of Ethyl 4-methoxybenzoate involves the loss of the ethoxy group followed by the loss of carbon monoxide.

Caption: Proposed fragmentation pathway for Ethyl 4-methoxybenzoate.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of Ethyl 4-methoxybenzoate in human plasma. The use of a deuterated internal standard ensures the accuracy and precision of the results, making the method well-suited for pharmacokinetic and drug metabolism studies in a drug development setting. The simple protein precipitation protocol allows for rapid sample processing, further enhancing the throughput of the analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy Ethyl 4-methoxybenzoate | 94-30-4 [smolecule.com]

- 3. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. lcms.cz [lcms.cz]

- 6. pasteur.epa.gov [pasteur.epa.gov]

Application Note: Quantitative Analysis of Ethyl 4-methoxybenzoate in Human Plasma using Ethyl 4-methoxybenzoate-d3 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction